Cas no 872134-70-8 (2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid)

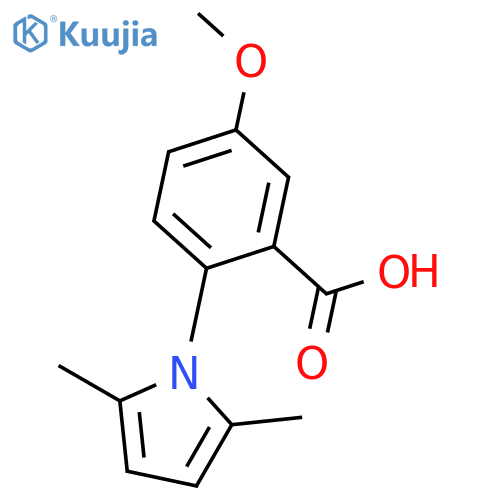

872134-70-8 structure

商品名:2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

CAS番号:872134-70-8

MF:C14H15NO3

メガワット:245.273803949356

MDL:MFCD02614442

CID:3046988

PubChem ID:21209345

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid

- AKOS000300139

- SB63474

- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoicacid

- 872134-70-8

- 2-(2,5-dimethylpyrrol-1-yl)-5-methoxybenzoic acid

- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid

-

- MDL: MFCD02614442

- インチ: InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)13-7-6-11(18-3)8-12(13)14(16)17/h4-8H,1-3H3,(H,16,17)

- InChIKey: VYLODQQNEVVFJU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C)N1C2=C(C=C(C=C2)OC)C(=O)O

計算された属性

- せいみつぶんしりょう: 245.10519334g/mol

- どういたいしつりょう: 245.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 51.5Ų

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032814-500mg |

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |

872134-70-8 | 500mg |

2600.0CNY | 2021-07-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032814-500mg |

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |

872134-70-8 | 500mg |

2600CNY | 2021-05-07 | ||

| Matrix Scientific | 032814-500mg |

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |

872134-70-8 | 500mg |

$350.00 | 2023-09-11 | ||

| Chemenu | CM526946-1g |

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid |

872134-70-8 | 97% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM526946-5g |

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methoxybenzoic acid |

872134-70-8 | 97% | 5g |

$*** | 2023-03-30 | |

| Matrix Scientific | 032814-1g |

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid |

872134-70-8 | 1g |

$595.00 | 2023-09-11 |

2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

872134-70-8 (2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量